3-Tert-butyl-2-(trifluoromethyl)phenol
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Overview
Description
3-Tert-butyl-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-(trifluoromethyl)phenol typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a phenol ring. One common method is the trifluoromethylation of a tert-butylphenol precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base and a catalyst. The reaction conditions often include temperatures ranging from room temperature to moderate heating and the use of solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl and tert-butyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Tert-butyl-2-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological activities and influence the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-4-methylphenol
- 3-(Trifluoromethyl)phenol
- 2-(Trifluoromethyl)phenol
Uniqueness
3-Tert-butyl-2-(trifluoromethyl)phenol is unique due to the combination of the tert-butyl and trifluoromethyl groups on the phenol ring.
Properties
Molecular Formula |
C11H13F3O |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-tert-butyl-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H13F3O/c1-10(2,3)7-5-4-6-8(15)9(7)11(12,13)14/h4-6,15H,1-3H3 |
InChI Key |
QGTIDNLTDAUAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)C(F)(F)F |
Origin of Product |
United States |
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